![molecular formula C10H17N3O3 B13496844 tert-butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate](/img/structure/B13496844.png)
tert-butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate is a compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This intermediate can then undergo a Curtius rearrangement to form the desired carbamate .
Industrial Production Methods
Industrial production of tert-butyl carbamates typically involves the use of di-tert-butyl dicarbonate as a key reagent. The reaction is carried out under controlled conditions to ensure high yields and purity. The process may involve the use of organic solvents and bases to facilitate the reaction and improve product isolation .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form different products.
Reduction: Reduction of the diazo group can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazo group.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, hydrogenation catalysts like palladium on carbon for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diazo group can lead to the formation of ketones or carboxylic acids, while reduction can yield primary amines .
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of tert-butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate involves the reactivity of the diazo group. The diazo group can act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in cycloaddition reactions, forming new carbon-nitrogen bonds. The tert-butyl carbamate group serves as a protecting group, stabilizing the molecule and preventing unwanted side reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler carbamate without the diazo group, used primarily as a protecting group for amines.
tert-Butyl [1R,2S,5S)-2-amino-5-(dimethylamino)carbonyl]cyclohexyl carbamate: Another carbamate with different substituents, used in pharmaceutical synthesis.
Uniqueness
The combination of the tert-butyl carbamate protecting group and the diazo functionality makes it a versatile compound in organic synthesis and research .
Eigenschaften
Molekularformel |
C10H17N3O3 |
|---|---|
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C10H17N3O3/c1-7(5-8(14)6-12-11)13-9(15)16-10(2,3)4/h6-7H,5H2,1-4H3,(H,13,15)/t7-/m0/s1 |
InChI-Schlüssel |
TYPYMBVJXCVBPA-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@@H](CC(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(CC(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-{[2-(2,5-dichlorothiophen-3-yl)ethyl]amino}ethyl)methanesulfonamide hydrochloride](/img/structure/B13496769.png)
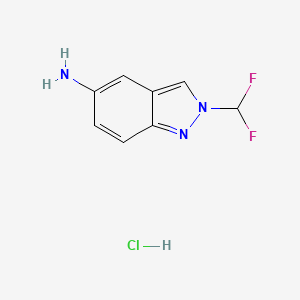
![2-[5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13496777.png)
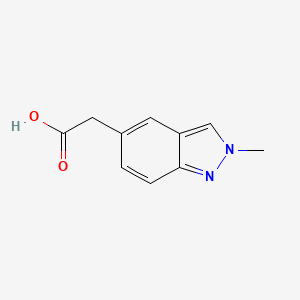

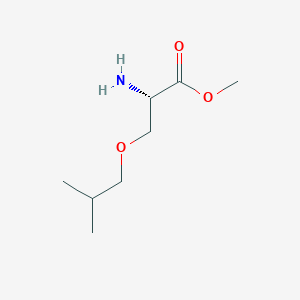
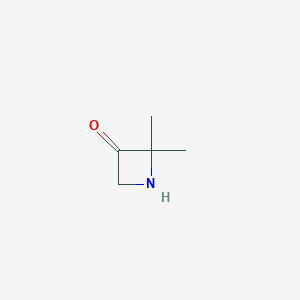
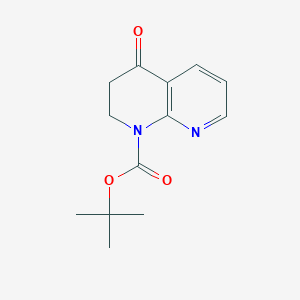
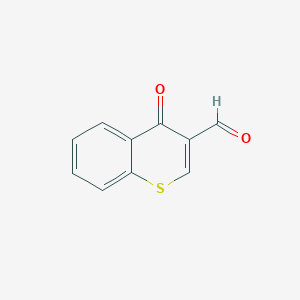
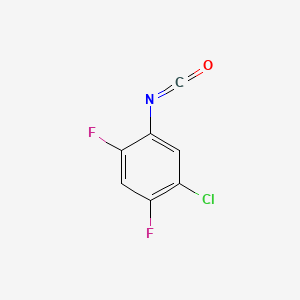
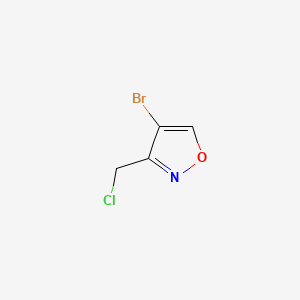
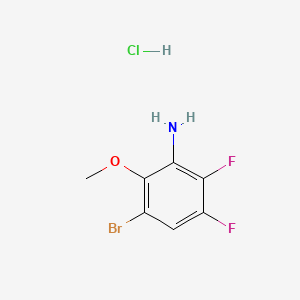
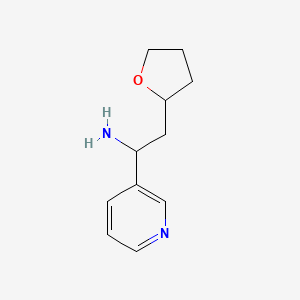
![3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine dihydrochloride, Mixture of diastereomers](/img/structure/B13496874.png)
